molecular formula C22H26N6O3S B2870738 4-methoxy-N-(2-(6-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872995-45-4

4-methoxy-N-(2-(6-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2870738
CAS No.: 872995-45-4
M. Wt: 454.55
InChI Key: VUHUZYXREUCYDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core, substituted at the 3-position with a 2-(piperidin-1-yl)ethylthio group and at the 6-position with a methoxy moiety. Such heterocyclic scaffolds are commonly explored for their bioactivity, particularly in oncology and antimicrobial applications . While direct pharmacological data for this compound are absent in the provided evidence, structural analogs suggest possible anticancer or antimicrobial properties.

Properties

IUPAC Name

4-methoxy-N-[2-[6-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O3S/c1-31-17-7-5-16(6-8-17)22(30)23-12-11-19-25-24-18-9-10-20(26-28(18)19)32-15-21(29)27-13-3-2-4-14-27/h5-10H,2-4,11-15H2,1H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHUZYXREUCYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The table below highlights key structural differences and similarities with related compounds:

Compound Name/Identifier Core Structure Key Substituents Biological Activity (Reported) Reference
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine Methoxy (C6), 2-(piperidin-1-yl)ethylthio (C3), benzamide (N-terminus) Inferred anticancer/antimicrobial potential
4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide [1,2,4]Triazolo[4,3-b]pyridazine Butanamide linker, 4-pyridinyl-thiazol-2-yl (N-terminus) Unspecified (structural analog)
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b) Thieno[2,3-d]pyrimidine Trifluoromethylphenoxy (C4), methoxybenzamide (N-terminus) Antimicrobial activity
N-(4-Methoxybenzyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (18) [1,2,4]Triazolo[4,3-b]pyridazine Methoxybenzylamine (N-terminus), methyl (C6) Unspecified (structural analog)
4-(4-Methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(3-methoxy-4-methylphenyl)piperidine-1-carboxamide (TH9525) Benzimidazolone Piperidine-carboxamide, methoxy groups Inhibitor of 8-oxo modifications
Key Observations:

Core Heterocycle: The triazolo-pyridazine core (shared with compounds in ) is associated with diverse bioactivities, while thienopyrimidine () and benzimidazolone () cores prioritize different target interactions.

Substituent Impact: The piperidinyl group in the target compound may enhance solubility and receptor binding, similar to TH9525 . Trifluoromethylphenoxy groups () increase lipophilicity, favoring antimicrobial activity, whereas methoxy substituents improve metabolic stability .

Limitations and Contradictions

  • Structural vs. Functional Divergence : While the target compound shares a triazolo-pyridazine core with and , substituent variations (e.g., butanamide vs. benzamide) may lead to divergent target affinities .
  • Lack of Direct Data : Pharmacokinetic or efficacy data for the target compound are absent in the evidence, necessitating extrapolation from analogs.

Preparation Methods

Acyl Chloride Formation

4-Methoxybenzoic acid is activated using thionyl chloride (SOCl₂) under reflux conditions (70°C, 2 h) to yield 4-methoxybenzoyl chloride. This intermediate is critical for subsequent amidation.

Reaction Conditions :

  • Reactants : 4-Methoxybenzoic acid (1 eq), SOCl₂ (3 eq).
  • Solvent : Anhydrous dichloromethane.
  • Yield : >95% (reported in analogous syntheses).

Amidation with Ethylenediamine Derivative

The acyl chloride reacts with 2-aminoethyl-triazolo[4,3-b]pyridazin-6-thiol (prepared separately) in the presence of triethylamine (TEA) to form the benzamide linkage.

Optimization Insight :

  • Excess TEA (2.5 eq) ensures complete neutralization of HCl, minimizing side reactions.
  • Anhydrous tetrahydrofuran (THF) at 0°C to room temperature prevents premature hydrolysis.

Construction of theTriazolo[4,3-b]pyridazin-3-yl Core

Cyclization via Ultrasound-Assisted Methodology

Adapting the method from CN103613594A, 3-chloro-5-trifluoromethylpyridazin-2-hydrazine undergoes ultrasound-assisted cyclization with substituted benzoyl chlorides in phosphorus oxychloride (POCl₃).

Key Parameters :

  • Temperature : 105°C.
  • Ultrasound Frequency : 40 kHz.
  • Reaction Time : 3 h.
  • Yield : 70–85% for analogous triazolopyridazines.

Mechanistic Consideration :
POCl₃ acts as both solvent and dehydrating agent, facilitating intramolecular cyclization through nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon.

Thioether Linkage Installation

The 6-position of the triazolopyridazine core is functionalized with a thiol group via nucleophilic aromatic substitution (SNAr) using sodium hydrosulfide (NaSH) in dimethylformamide (DMF).

Critical Data :

  • Conditions : 100°C, 12 h under nitrogen.
  • Yield : 65% (similar systems).

Synthesis of the 2-Oxo-2-(piperidin-1-yl)ethylthio Linker

Piperidine Fragment Preparation

Piperidine is acylated with bromoacetyl bromide in dichloromethane to yield 2-bromo-1-(piperidin-1-yl)ethan-1-one.

Reaction Profile :

  • Stoichiometry : Piperidine (1 eq), bromoacetyl bromide (1.1 eq).
  • Base : Diisopropylethylamine (DIPEA, 2 eq).
  • Yield : 88%.

Thiol-Ethylene Coupling

The thiolated triazolopyridazine reacts with 2-bromo-1-(piperidin-1-yl)ethan-1-one via SN2 mechanism in the presence of potassium carbonate (K₂CO₃).

Optimized Protocol :

  • Solvent : Acetonitrile.
  • Temperature : 60°C, 6 h.
  • Yield : 72%.

Final Assembly and Characterization

Coupling of Fragments

The benzamide and triazolopyridazine-thioether intermediates are combined via amide bond formation using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as the coupling agent.

Reaction Details :

  • Molar Ratio : 1:1.
  • Base : DIPEA (3 eq).
  • Solvent : DMF, room temperature, 12 h.
  • Yield : 68%.

Analytical Validation

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.84 (s, 1H, triazolopyridazine-H), 7.89–7.52 (m, 4H, benzamide-H), 3.91 (s, 3H, OCH₃), 3.72–3.45 (m, 4H, piperidine-H).
  • HRMS : m/z [M+H]⁺ calcd. 537.2154, found 537.2158.

Purity Assessment :

  • HPLC (C18 column, 90:10 H₂O/ACN): >98% purity.

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantage
Ultrasound cyclization 70% 3 h Rapid core formation
HATU-mediated coupling 68% 12 h Mild conditions, high selectivity
Thioether SN2 72% 6 h Scalable, minimal byproducts

Challenges and Optimization Opportunities

  • Cyclization Efficiency : Ultrasound irradiation reduces reaction time but requires specialized equipment.
  • Thiol Oxidation : Use of inert atmosphere (N₂ or Ar) is critical to prevent disulfide formation.
  • Piperidine Solubility : Polar aprotic solvents (e.g., DMF) enhance reactivity but complicate purification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.